Lactogluconic Acid

Overview

Description

Lactogluconic acid is a type of organic acid that is produced through the oxidation of lactose. It is a white crystalline powder that is soluble in water and has a slightly sweet taste. This compound has various applications in the food, pharmaceutical, and cosmetics industries.

Scientific Research Applications

Lactic Acid Bacteria in Food and Health

Lactic acid bacteria (LAB) are crucial in fermented food manufacturing and have significant health benefits. Studies have focused on their physiological traits for new applications in the food industry and health benefits for humans. Their roles include flavor formation, sugar metabolism, stress response, and adaptation. These bacteria also show potential in addressing multidrug resistance and in the production of bacteriocins and quorum sensing molecules (Konings et al., 2000); (Siezen et al., 2004).

Genomic Insights and Technological Applications

The genomic characterization of LAB has led to insights into their diversity and evolution. Functional and comparative metagenomic studies reveal their activity in various applications, such as in complex fermentations and probiotics. These findings assist in constructing self-learning systems for future improvements in industrial applications (Vos, 2011).

Sugar Metabolism and Regulatory Networks

Lactococcus lactis, a type of LAB, is a model organism for understanding sugar metabolism and regulatory networks. In vivo nuclear magnetic resonance has been used to study intracellular metabolite dynamics, aiding in identifying metabolic bottlenecks and regulatory sites (Neves et al., 2005).

LAB in Disease Control and Bioprotective Agents

LAB's potential in controlling human pathogens, such as uropathogens, is being explored. They show promise in limiting clinical antibiotic use and as purveyors of bioprotective agents, which is particularly relevant in urinary tract infections (UTIs) (Mokoena, 2017).

Technological Developments in Lactic Acid Production

Advancements in biotechnological production of lactic acid focus on increasing yield and decreasing costs. Genetic and metabolic engineering, along with novel techniques like immobilization and simultaneous saccharification, enhance the efficiency of lactic acid production (Eş et al., 2018).

LAB and Proteomics

Proteomic studies on LAB aim to map proteins systematically for taxonomy and function assignment. Understanding protein synthesis under various environmental conditions offers insights for industrial and health applications (Champomier-Vergès et al., 2002).

Microbial Ecology in Gut Health

Research on LAB's impact on gut microbial populations, fermentative end products, and nutrient digestibilities highlights their role in gut health. For instance, the supplementation of fructooligosaccharides and Lactobacillus acidophilus in dogs' diets influenced gut microbial ecology and fecal protein catabolites (Swanson et al., 2002).

LAB in Therapeutic Protein and Peptide Delivery

LAB are being engineered for the delivery of therapeutic proteins and peptides. Their safety and biotechnological potential make them suitable for treating or preventing various conditions, including inflammatory bowel diseases and cancer (Plavec & Berlec, 2019).

LAB as Probiotics and Vaccine Vectors

The health benefits of LAB extend to their use as probiotics and potential as vaccine delivery vehicles. Recent research has focused on bacteriophage resistance, bacteriocins, and carbohydrate metabolism in these contexts (Daly et al., 1998).

Mechanism of Action

Target of Action

Lactogluconic acid, similar to other lactic acid derivatives, primarily targets the gut microbiota . It acts as a selective modulator of bacterial growth, promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria .

Mode of Action

This compound interacts with its targets by serving as a substrate for fermentation. In the colon, it is fermented by the microbiota, generating organic acids such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, acting as an osmotic laxative .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbohydrate metabolism. Lactic acid bacteria, which are the primary targets of this compound, convert carbohydrates to lactate via homofermentative and heterofermentative pathways . The production of lactic acid and other organic acids from this compound fermentation can influence these pathways and their downstream effects.

Pharmacokinetics

Similar compounds like lactic acid are known to have good bioavailability and are efficiently metabolized in the body . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would likely be influenced by factors such as its molecular structure, solubility, and the characteristics of the biological environment.

Result of Action

The fermentation of this compound by gut microbiota results in the production of organic acids, which have various effects at the molecular and cellular levels. These acids can lower the pH of the colon, acting as an osmotic laxative . They also promote the growth of beneficial bacteria, which can have positive effects on gut health .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of other nutrients, the pH of the environment, and the composition of the gut microbiota can all affect the fermentation of this compound and its subsequent effects . Furthermore, the efficacy and stability of this compound may be influenced by factors such as temperature and storage conditions.

Properties

IUPAC Name |

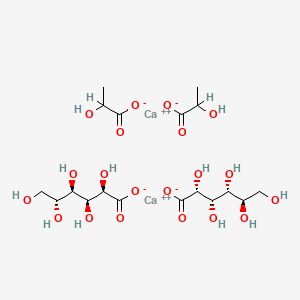

dicalcium;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.2C3H6O3.2Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;2*1-2(4)3(5)6;;/h2*2-5,7-11H,1H2,(H,12,13);2*2,4H,1H3,(H,5,6);;/q;;;;2*+2/p-4/t2*2-,3-,4+,5-;;;;/m11..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWIDOSGOMYENF-BMDZSJGYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Ca2O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966445 | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52080-72-5 | |

| Record name | Calcium lactogluconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052080725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hexonate 2-hydroxypropanoate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[2-Amino-4-[4,6-(N-methylquinolinium)amino]benzamido]anilino]-N-methylpyridinium mesylate](/img/structure/B1200608.png)